3-{[1,1'-BIPHENYL]-4-YLOXY}-8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Descripción
This compound is a chromen-4-one derivative characterized by a complex substitution pattern. Key structural features include:
- Position 8: A 2,6-dimethylmorpholin-4-ylmethyl substituent, which introduces a tertiary amine moiety, enhancing solubility in polar solvents .
- Position 7: A hydroxyl group, enabling hydrogen bonding and influencing acidity (pKa ~9–10).
- Position 2: A trifluoromethyl (CF₃) group, known for its electron-withdrawing effects and metabolic stability .
The chromen-4-one core is a bicyclic system with a ketone at position 4, common in flavonoids and synthetic analogs with bioactivity. The combination of hydrophilic (morpholine, hydroxyl) and hydrophobic (biphenyl, CF₃) groups suggests balanced solubility for pharmaceutical applications .
Propiedades
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26F3NO5/c1-17-14-33(15-18(2)36-17)16-23-24(34)13-12-22-25(35)27(28(29(30,31)32)38-26(22)23)37-21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-13,17-18,34H,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOLCHDCWVUOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C5=CC=CC=C5)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,1’-BIPHENYL]-4-YLOXY}-8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves multiple steps, including the formation of biphenyl and chromenone intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
3-{[1,1’-BIPHENYL]-4-YLOXY}-8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The biphenyl and chromenone moieties can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups to the biphenyl or chromenone moieties .
Aplicaciones Científicas De Investigación
3-{[1,1’-BIPHENYL]-4-YLOXY}-8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of 3-{[1,1’-BIPHENYL]-4-YLOXY}-8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
Physicochemical Properties
Solubility: The 2,6-dimethylmorpholinylmethyl group enhances water solubility (logP ~2.5) compared to non-polar analogs (logP >3.5) . The hydroxyl group at position 7 contributes to pH-dependent solubility, favoring ionization in physiological conditions .
Stability: The CF₃ group reduces oxidative metabolism, extending half-life versus non-fluorinated chromenones (e.g., t₁/₂ = 8 hrs vs. 2 hrs) . The biphenyl group may increase susceptibility to photodegradation compared to single-ring aryl ethers .
Bioactivity: Morpholine derivatives often target kinases and GPCRs due to amine-mediated hydrogen bonding . CF₃-containing chromenones show enhanced inhibition of COX-2 and P450 enzymes compared to methyl or chloro analogs .
Actividad Biológica
The compound 3-{[1,1'-biphenyl]-4-yloxy}-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one , often referred to as a biphenyl derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Biphenyl moiety : Contributes to lipophilicity and potential interactions with biological membranes.
- Morpholine group : Implicated in enhancing solubility and bioavailability.
- Trifluoromethyl group : Often associated with increased metabolic stability.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H32F3N2O4 |
| Molecular Weight | 493.56 g/mol |
| LogP | 5.12 |
| Solubility | Soluble in DMSO |
The biological activity of the compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : Studies indicate that this compound may inhibit specific kinases involved in cellular signaling pathways, which could have implications for cancer treatment and other diseases.
- Antiviral Activity : Preliminary data suggest that derivatives of this compound exhibit antiviral properties against Hepatitis C virus (HCV), with some showing IC50 values as low as 0.015 μM .
- Antiparasitic Effects : The compound has demonstrated efficacy against Trypanosoma brucei, a causative agent of African sleeping sickness, indicating potential for treating parasitic infections .
Antiviral Activity
In a study evaluating a series of biaryl amide derivatives, compounds structurally related to the target compound exhibited significant anti-HCV activity. Notably, one derivative showed an EC50 value of 0.015 μM, highlighting the potential for this class of compounds in antiviral therapy .
Antiparasitic Activity
Research on the efficacy of similar compounds against T. brucei revealed that certain derivatives could penetrate the blood-brain barrier effectively while maintaining selectivity over mammalian cells. For instance, a related compound demonstrated an EC50 value of 260 nM in vitro .
Structure-Activity Relationship (SAR)
The SAR studies have elucidated several key insights regarding modifications that enhance biological activity:
- Morpholine Substituents : Variations in the morpholine group significantly affect solubility and potency.
- Trifluoromethyl Group : The presence of trifluoromethyl groups has been correlated with increased metabolic stability and enhanced activity against specific targets .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Morpholine Chain Length | Increased solubility |
| Trifluoromethyl Substitution | Enhanced potency against HCV |
| Biphenyl Variations | Altered lipophilicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
